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2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride

Catalog No.
S6464767
CAS No.
2252148-07-3
M.F
C10H12ClNS
M. Wt
213.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-benzothiophen-5-yl)ethan-1-amine hydrochlorid...

CAS Number

2252148-07-3

Product Name

2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride

Molecular Formula

C10H12ClNS

Molecular Weight

213.7
2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride is an organic compound that has gained significant attention in the field of chemical research. Also known as 'Benzothiophene ethyl amine hydrochloride,' it is an important intermediate for synthesizing various drugs and chemicals. This compound has numerous important applications in the medical and chemical industries. In this paper, we aim to provide a detailed review of its definition, background, physical and chemical properties, synthesis, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride is a fine white powder, with the molecular formula C11H14ClNS. It is a synthetic compound that was first synthesized in 1984, and since then, it has been widely used in the synthesis of various drugs and chemicals. The compound can be obtained by the reaction between 1-benzothien-5-yl ethanol and ethylenediamine in the presence of hydrochloric acid.
2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride has a melting point range of 188-192°C. It is soluble in methanol, ethanol, dichloromethane, and other organic solvents but insoluble in water. Its molecular weight is 233.2 g/mol. This compound possesses numerous functional groups, including amino, benzyl, and thioether, making it highly reactive.
Several synthetic routes can be used to produce 2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride. The most common one involves the reaction of 1-benzothien-5-yl ethanol and ethylenediamine in the presence of hydrochloric acid. The synthesized product is then purified and characterized using various analytical methods.
Various analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC), can be used to characterize 2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride. These methods can provide information about the purity, molecular structure, functional groups, and composition of the compound.
2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride has various biological properties, including anticonvulsant, antidepressant, and neuroprotective activities. It has also shown to be an effective inhibitor of monoamine oxidase, which is an enzyme that catalyzes the breakdown of neurotransmitters such as serotonin and dopamine.
2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride has a low toxicity profile, but proper handling and storage are necessary to avoid any unwanted side effects. It is advised to use personal protective equipment, such as gloves and goggles, while handling this compound.
2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride has several applications in scientific experiments. It is widely used to synthesize various drugs and chemicals, such as benzothiophene-isoquinoline derivatives, which have shown to possess anticancer and antitumor activities. Moreover, this compound can be used to prepare various materials, including nanoparticles, that have potential applications in electronics, energy storage, and catalysis.
Several ongoing research activities are focusing on the synthesis and characterization of 2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride. Researchers are exploring new synthetic routes and optimization of existing techniques to improve the yield and purity of the synthesized compound. Moreover, researchers are investigating the biological and pharmacological activities of this compound, which can lead to the development of new drugs and therapies.
2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride has potential implications in various fields of research and industry. This compound can be used to synthesize various drugs and chemicals, nanoparticle synthesis, and semiconductor materials. Furthermore, it can be used as a catalyst in chemical reactions, and it has potential applications in the fields of energy storage and conversion.
Limitations:
Despite the numerous applications of 2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride, several limitations must be addressed. This compound has low solubility in water, which limits its applications in aqueous environments. Moreover, its high reactivity makes it difficult to handle and store, which requires special techniques and equipment.
Future research activities should focus on addressing the limitations of 2-(1-benzothiophen-5-yl)ethan-1-amine hydrochloride to broaden its applications further. The synthesis and characterization of this compound can be optimized to improve yield and purity. New analytical methods can be developed to study its behavior in aqueous environments. Furthermore, research activities can be extended to investigate the electrochemical properties of this compound for its potential applications in energy storage and conversion.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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